Home > Products > Screening Compounds P55823 > homologous restriction factor
homologous restriction factor - 101754-01-2

homologous restriction factor

Catalog Number: EVT-1509362
CAS Number: 101754-01-2
Molecular Formula: C12H10Cl2Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Homologous restriction factor is predominantly sourced from human erythrocytes and activated peripheral blood mononuclear cells. Its expression can be induced in T lymphocytes upon stimulation by specific antibodies, such as anti-CD3 monoclonal antibodies .

Classification

Homologous restriction factor is classified as a complement regulatory protein. It belongs to a group of proteins that modulate the complement system, which is an essential part of the innate immune response. Other similar proteins include decay-accelerating factor and membrane cofactor protein, which also function to prevent uncontrolled complement activation .

Synthesis Analysis

Methods

The synthesis of homologous restriction factor occurs naturally within human cells, particularly in response to immune stimulation. The primary method for studying its synthesis involves isolating this protein from activated lymphocytes or erythrocytes using techniques such as affinity chromatography or immunoprecipitation.

Technical Details

Homologous restriction factor can be isolated using solid-phase anti-HRF techniques. This involves binding antibodies specific to homologous restriction factor to a solid support and then allowing cell lysates containing the protein to flow through, enabling the isolation of the protein based on its affinity for the antibodies .

Molecular Structure Analysis

Structure

Data

The amino acid sequence analysis reveals that homologous restriction factor contains several critical domains that facilitate its binding to complement components. These interactions are essential for its function in inhibiting complement-mediated lysis .

Chemical Reactions Analysis

Reactions

Homologous restriction factor primarily participates in biochemical reactions involving the complement system. It inhibits the assembly of the membrane attack complex by binding to C8 and preventing subsequent binding of C9, which is necessary for pore formation in target cell membranes.

Technical Details

The interaction between homologous restriction factor and complement components can be quantified using assays that measure lysis rates of target cells exposed to activated complement in the presence or absence of homologous restriction factor. For example, studies have shown that when homologous restriction factor is present, lysis by the C5b-8 complex is significantly reduced .

Mechanism of Action

Process

The mechanism by which homologous restriction factor operates involves direct interaction with components of the membrane attack complex. By binding to C8 and limiting C9 access, it effectively blocks the formation of pores in cell membranes that would lead to cell death.

Data

Experimental data indicate that when homologous restriction factor is incorporated into target cell membranes, it reduces the number of C9 molecules bound per complex significantly—demonstrating its effectiveness as a regulatory protein .

Physical and Chemical Properties Analysis

Physical Properties

Homologous restriction factor is a glycoprotein with a molecular weight of approximately 65 kilodaltons. It exists as a membrane-bound protein on various cell types and exhibits properties typical of integral membrane proteins.

Chemical Properties

The chemical stability and functionality of homologous restriction factor are influenced by factors such as pH and ionic strength. Its activity can be modulated by changes in these conditions, affecting its ability to inhibit complement-mediated lysis .

Applications

Scientific Uses

Homologous restriction factor has several applications in immunology research and clinical settings. Its role in protecting against complement-mediated damage makes it a target for therapeutic interventions aimed at modulating immune responses in conditions such as autoimmune diseases and organ transplantation. Furthermore, understanding its mechanisms can contribute to developing strategies against viral infections where complement evasion plays a role .

Structural and Functional Characterization of Homologous Restriction Factor

Molecular Definition and Historical Discovery of HRF

Homologous Restriction Factor (HRF), also termed C8 binding protein (C8bp) or Membrane Inhibitor of Reactive Lysis (MIRL), and now widely designated as CD59, is a glycosylphosphatidylinositol (GPI)-anchored membrane protein pivotal in regulating the terminal complement cascade. Its discovery in the mid-1980s resolved a long-standing immunological phenomenon: the innate resistance of host cells to lysis by autologous complement, termed "homologous restriction" [2] [8]. Early biochemical studies identified HRF as a 18–20 kDa glycoprotein isolated from human erythrocyte membranes capable of inhibiting the formation of the Membrane Attack Complex (MAC; C5b-9) specifically when derived from homologous (human) complement sources [5] [9]. This restriction arises because HRF exhibits species-selective efficacy, binding preferentially to human C8 and C9 components to prevent pore formation on host cells, thereby protecting them from unintended complement-mediated destruction [2] [7].

Structural Domains and Biochemical Properties

HRF/CD59 belongs to the Ly-6 superfamily of proteins, characterized by a conserved "three-finger" protein fold stabilized by disulfide bonds. Its tertiary structure is defined by a compact domain containing 10 cysteine residues forming five intra-chain disulfide bridges, critical for structural integrity and function [9] [3]. This cysteine-rich domain (residues 1–70) forms the core functional unit responsible for binding complement components. N-linked glycosylation occurs at one or more asparagine residues (e.g., Asn18), influencing solubility and stability but not directly involved in complement inhibition [9].

Table 1: Key Structural Features of Homologous Restriction Factor (CD59)

Structural ElementCharacteristicsFunctional Significance
Protein FamilyLy-6/uPAR superfamilyConfers characteristic disulfide-stabilized three-finger fold
Molecular Weight~18–20 kDa (reduced form)Size allows efficient membrane anchoring and diffusion
Disulfide Bonds5 bonds from 10 conserved cysteine residuesEssential for structural stability; reduction abolishes activity
GlycosylationN-linked glycosylation site(s) (e.g., Asn18)Modulates solubility, resistance to proteases; not critical for C8/C9 binding
Core Functional DomainCysteine-rich N-terminal domain (approx. residues 1–70)Directly mediates binding to C8α and C9
GPI Anchor AttachmentC-terminal amino acid (e.g., Asn-102 in human CD59) linked to GPI moietyTethers protein to outer leaflet of plasma membrane

Functionally, HRF interacts directly with the C8α subunit within the C5b-8 complex and with polymerizing C9 via specific hydrophobic and charged residues within its three-finger fold. This interaction sterically hinders the conformational changes necessary for stable C9 insertion into the lipid bilayer and its subsequent polymerization into the pore-forming poly-C9 component of the MAC [5] [9] [8].

Subcellular Localization and Membrane Anchoring Mechanisms

HRF/CD59 is constitutively expressed on the surface of virtually all human cell types exposed to complement, including erythrocytes, leukocytes, endothelial cells, and epithelial cells [7] [8]. Its localization is strictly membrane-bound, achieved via a covalent GPI anchor attached post-translationally near its C-terminus. This GPI anchor consists of phosphatidylinositol linked to a glycan core and an ethanolamine phosphate bridge that attaches to the protein’s ω-site amino acid. The GPI moiety inserts into the outer leaflet of the plasma membrane’s lipid bilayer, positioning the functional domain extracellularly [3] [7]. This anchorage confers lateral mobility within the membrane plane, enabling HRF to rapidly encounter nascently forming MAC complexes. Unlike transmembrane complement regulators (e.g., CD46), GPI anchoring does not directly transduce intracellular signals but relies on co-localization with other membrane proteins for potential downstream effects. Loss of this anchor, as occurs in the disease Paroxysmal Nocturnal Hemoglobinuria (PNH), renders cells exquisitely sensitive to complement-mediated intravascular lysis due to HRF deficiency [8] [7].

Functional Classification Within Complement Regulatory Proteins (Cregs)

Complement Regulatory Proteins (Cregs) act at various stages to prevent uncontrolled activation and host tissue damage. HRF/CD59 is classified as a terminal pathway inhibitor or MAC-inhibitory protein, distinct from regulators acting on C3/C5 convertases (e.g., DAF/CD55, CR1/CD35, Factor H) or C1 inhibitor. Its mechanism targets the final common step of all three complement activation pathways (classical, lectin, alternative) [8] [5] [9].

Table 2: HRF Among Key Membrane-Bound Complement Regulatory Proteins (Cregs)

CregAlternative Name(s)Mechanism of ActionComplement Pathway Step InhibitedKey Distinguishing Feature
HRFCD59, MIRL, ProtectinBinds C8α & C9; blocks C9 polymerization & pore formationTerminal MAC assembly (C5b-9)GPI-anchored; Ly-6 superfamily; species-restricted
DAFCD55Accelerates decay of C3/C5 convertasesConvertase formation (C3bBb, C4b2a)GPI-anchored; acts on convertases
CD46MCPCofactor for Factor I-mediated C3b/C4b cleavageConvertase formation & amplificationTransmembrane; cofactor activity
CD35CR1Cofactor for C3b/C4b cleavage; decay-accelerating activityConvertase formation & amplificationLarge extracellular domain; binds C3b/C4b/IC3b

HRF's function is characterized by:

  • Homologous Restriction: It inhibits MAC formation much more effectively when the complement components (C8, C9) originate from the same species as HRF (e.g., human HRF efficiently blocks human C8/C9 but is less effective against guinea pig C8/C9) [2] [5].
  • Inhibition of C5b-8 and C5b-9: HRF significantly inhibits lytic activity not only of the fully formed MAC (C5b-9) but also of the C5b-8 complex, reducing its capacity to bind and polymerize C9 [5] [9]. Mechanistically, HRF binding to C8α within C5b-8 prevents the conformational change necessary for high-affinity C9 binding. Furthermore, when bound to C9, HRF sterically blocks its unfolding and insertion into the membrane and prevents its oligomerization. Quantitative studies show HRF can reduce C9 binding to C5b-8 complexes by up to 90%, effectively limiting poly-C9 formation to sub-lytic levels (e.g., reducing C9 molecules per complex from ~12-18 to potentially just 1) [5] [9] [8].
  • Focus on Membrane Protection: By restricting MAC insertion specifically into the membrane upon which it is anchored, HRF provides localized, cell-autonomous protection crucial for preventing bystander lysis during complement activation on nearby immune complexes or pathogens.

Properties

CAS Number

101754-01-2

Product Name

homologous restriction factor

Molecular Formula

C12H10Cl2Si

Synonyms

homologous restriction factor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.